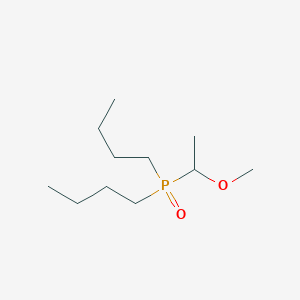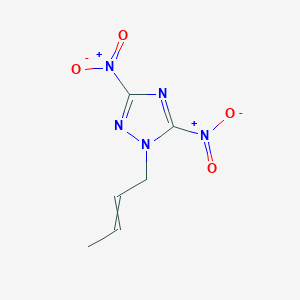
1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a but-2-en-1-yl group and two nitro groups attached to the triazole ring. Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the nitration of a triazole derivative with nitric acid or a nitrating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions where the but-2-en-1-yl group or nitro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as explosives and propellants, due to its nitro groups.
Mécanisme D'action
The mechanism of action of 1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
1-(But-2-en-1-yl)-3,5-dinitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Other triazoles: Compounds like 1,2,4-triazole and its derivatives share the triazole ring but differ in their substituents and functional groups.
Nitro compounds: Compounds with nitro groups, such as nitrobenzene, have similar reactivity due to the presence of nitro groups but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of the but-2-en-1-yl group and nitro groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
63008-58-2 |
|---|---|
Formule moléculaire |
C6H7N5O4 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
1-but-2-enyl-3,5-dinitro-1,2,4-triazole |
InChI |
InChI=1S/C6H7N5O4/c1-2-3-4-9-6(11(14)15)7-5(8-9)10(12)13/h2-3H,4H2,1H3 |
Clé InChI |
FCPNTAJKSDSPDE-UHFFFAOYSA-N |
SMILES canonique |
CC=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


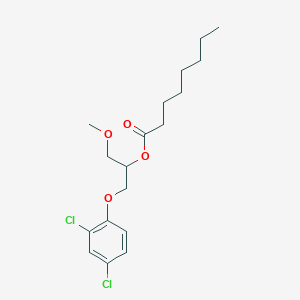
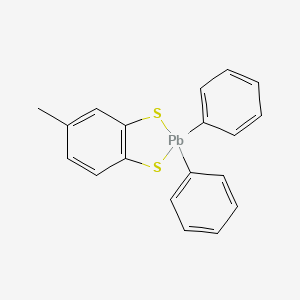
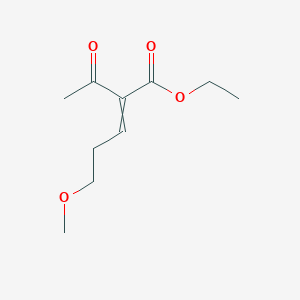
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)

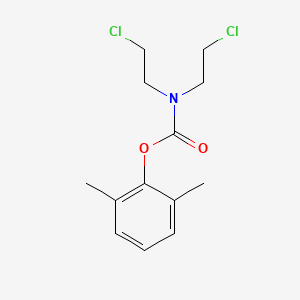
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
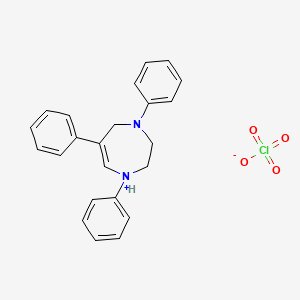
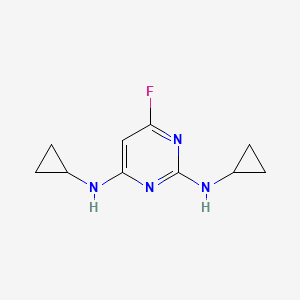
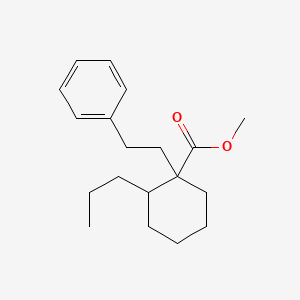
![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
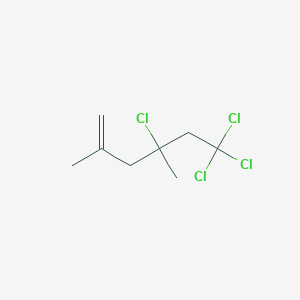
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
